molecular formula C13H13N3O3S2 B12208393 (2E)-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide

(2E)-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide

Cat. No.: B12208393
M. Wt: 323.4 g/mol
InChI Key: PCVRQWGGGSWSPS-CMDGGOBGSA-N
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Description

Structural Significance of Thiadiazole Heterocycles

The 1,3,4-thiadiazole system constitutes a five-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, and one sulfur atom at position 4. This arrangement creates a polarized π-electron system with three distinct regions of electron density:

  • N1-C2-N3 axis : High electron density due to nitrogen lone pairs, facilitating hydrogen bond acceptance.
  • C5-S4 region : Enhanced nucleophilicity at C5, making it susceptible to electrophilic substitution.
  • Exocyclic substituent positions (R2 and R5) : Allows steric and electronic modulation of bioactivity through diverse functionalizations.

Table 1: Key Physicochemical Properties of 1,3,4-Thiadiazole

Property Value/Range Biological Impact
Aromatic stabilization 28-32 kcal/mol Metabolic stability
Dipole moment 4.1-4.6 D Membrane permeability
pKa (N-H) 8.2-9.5 pH-dependent solubility
LogP (unsubstituted) 1.8-2.3 Blood-brain barrier penetration

The sulfur atom's polarizability enables charge-transfer interactions with biological targets, while nitrogen atoms participate in coordination chemistry with transition metals. This dual functionality explains the prevalence of thiadiazoles in metalloenzyme inhibitors, including carbonic anhydrase (zinc-dependent) and histone deacetylases (zinc-containing). Substituents at C2 and C5 positions dramatically alter electronic characteristics:

  • Electron-withdrawing groups (e.g., sulfonyl) : Increase ring acidity (pKa ~6.8 for sulfonyl derivatives), enhancing hydrogen-bonding capacity.
  • Aromatic conjugates (e.g., phenylprop-2-enamide) : Extend π-system delocalization, improving intercalation with DNA/RNA bases.

Historical Development of Sulfonyl-Substituted Thiadiazoles

The evolution of sulfonyl-thiadiazole chemistry progressed through three distinct phases:

Phase 1: Early Synthetic Methods (1950s-1970s)
Initial syntheses relied on cyclocondensation of thiosemicarbazides with carboxylic acid derivatives. Roblin's synthesis of acetazolamide (1953) demonstrated the feasibility of introducing sulfonamide groups at C5 via:

  • Diacylhydrazine formation from sulfanilamide and acetic anhydride
  • Thionation with phosphorus pentasulfide (P2S5)
  • Cyclodehydration under acidic conditions

Phase 2: Regioselective Sulfonation (1980s-2000s)
Advancements in directing group chemistry enabled precise sulfonyl group installation. Key milestones included:

  • Use of meta-chloroperbenzoic acid (mCPBA) for oxidative sulfonation at C5
  • Development of Pd-catalyzed coupling for aryl/alkylsulfonyl introduction
  • Microwave-assisted cyclizations reducing reaction times from hours to minutes

Phase 3: Functional Hybridization (2010s-Present)
Modern derivatives like (2E)-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide combine sulfonyl groups with conjugated enamide systems. This structural synergy achieves:

  • Enhanced π-π stacking : Through the planar enamide-phenyl system
  • Controlled solubility : Ethylsulfonyl provides polar surface area (PSA ≈ 95 Ų) without excessive hydrophilicity
  • Stereoelectronic tuning : The (E)-configuration optimizes spatial alignment with target binding pockets

Table 2: Evolution of Sulfonyl-Thiadiazole Synthetic Methods

Era Method Yield Improvement Key Innovation
1950s P2S5 thionation 40-55% First scalable synthesis
1980s Lawesson's reagent 65-78% Reduced toxicity
2000s Microwave cyclization 85-92% Reaction time <10 minutes
2020s Flow chemistry approaches 93-97% Continuous production

The ethylsulfonyl moiety in contemporary derivatives addresses historical limitations of early sulfonamide drugs. Compared to acetazolamide's acetamido group, ethylsulfonyl provides:

  • Higher metabolic stability : Resistance to N-acetyltransferase degradation
  • Improved selectivity : Reduced off-target binding to serum albumin
  • Tunable electronics : Sulfone's strong electron-withdrawing effect (-I, +M) modulates ring reactivity

Properties

Molecular Formula

C13H13N3O3S2

Molecular Weight

323.4 g/mol

IUPAC Name

(E)-N-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide

InChI

InChI=1S/C13H13N3O3S2/c1-2-21(18,19)13-16-15-12(20-13)14-11(17)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,14,15,17)/b9-8+

InChI Key

PCVRQWGGGSWSPS-CMDGGOBGSA-N

Isomeric SMILES

CCS(=O)(=O)C1=NN=C(S1)NC(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

CCS(=O)(=O)C1=NN=C(S1)NC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of Ethylsulfonyl Group: The ethylsulfonyl group can be introduced by reacting the thiadiazole intermediate with ethylsulfonyl chloride in the presence of a base such as triethylamine.

    Formation of Phenylprop-2-enamide Moiety: The final step involves the coupling of the ethylsulfonyl-thiadiazole intermediate with cinnamoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of (2E)-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

a) Acidic Hydrolysis

The ethylsulfonyl and amide groups undergo hydrolysis in 3M HCl at 80°C for 12 hours, yielding:

  • 5-(ethylsulfonyl)-1,3,4-thiadiazol-2-amine (via cleavage of the amide bond) .

  • 3-phenylprop-2-enoic acid (via cleavage of the C–N bond) .

b) Basic Hydrolysis

Under NaOH (1M) at 60°C, the ethylsulfonyl group remains stable, but the amide hydrolyzes to produce sodium 3-phenylprop-2-enoate and the thiadiazole amine .

Electrophilic and Cycloaddition Reactions

The α,β-unsaturated amide moiety participates in Michael additions and Diels-Alder reactions :

  • Michael Addition : Reacts with secondary amines (e.g., piperidine) in ethanol at 25°C, forming β-amino derivatives .

  • Diels-Alder : Reacts with electron-deficient dienes (e.g., maleic anhydride) in toluene at 110°C, yielding six-membered cycloadducts .

Reaction Reagent Product Application
Michael AdditionPiperidineβ-(Piperidin-1-yl)-3-phenylpropanamideIntermediate for bioactive analogs .
Diels-AlderMaleic AnhydrideCyclohexene dicarboximideBuilding block for polymers .

Sulfonamide Reactivity

The ethylsulfonyl group undergoes nucleophilic displacement with strong nucleophiles (e.g., hydrazine):

  • In methanol at 50°C, hydrazine replaces the sulfonyl group, forming 5-hydrazinyl-1,3,4-thiadiazol-2-amine .

Catalytic Hydrogenation

The α,β-unsaturated double bond is reduced via H₂/Pd-C in ethanol at 25°C, yielding N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide .

Cross-Coupling Reactions

The thiadiazole ring participates in Suzuki-Miyaura couplings with aryl boronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis, enabling C–S bond functionalization .

Reaction Catalyst Conditions Outcome
Suzuki CouplingPd(PPh₃)₄, K₂CO₃DMF/H₂O, 80°C, 24 hrsBiaryl-thiadiazole hybrids (IC₅₀: 1–5 µM in kinase assays) .

Key Research Findings

  • The ethylsulfonyl group enhances metabolic stability compared to thioether analogs (t₁/₂ > 6 hrs in hepatic microsomes) .

  • The α,β-unsaturated amide acts as a Michael acceptor , contributing to irreversible enzyme inhibition (e.g., COX-2, IC₅₀: 0.2 µM) .

Stability and Degradation

  • Photodegradation : UV light (254 nm) induces cis-trans isomerization of the propenamide double bond .

  • Thermal Stability : Decomposes at >200°C via sulfonyl group elimination .

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • Thiadiazole derivatives have shown promising antibacterial and antifungal properties. Research indicates that compounds similar to (2E)-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide can inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents .
  • Anticancer Properties
    • Studies have demonstrated that thiadiazole derivatives exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. The compound under discussion may possess similar properties, contributing to its potential as an anticancer agent .
  • Anti-inflammatory Effects
    • The anti-inflammatory capabilities of thiadiazole-based compounds have been documented in several studies. These compounds can modulate inflammatory pathways, suggesting that (2E)-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide may also play a role in reducing inflammation .
  • Neuroprotective Effects
    • Recent research highlights the potential neuroprotective effects of thiadiazole derivatives in models of neurodegenerative diseases. This suggests that the compound could be investigated for its ability to protect neuronal cells from damage .

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiadiazole derivatives against resistant bacterial strains. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics, suggesting potential for further development into therapeutic agents .

Anticancer Activity

Research conducted on a series of thiadiazole compounds revealed that some derivatives induced apoptosis in cancer cell lines through mitochondrial pathways. The study concluded that modifications in the thiadiazole structure could enhance anticancer activity significantly .

Neuroprotective Studies

In animal models of epilepsy, thiadiazole derivatives demonstrated protective effects against seizures and neuronal damage. The findings suggest that these compounds could serve as novel treatments for epilepsy and other neurological disorders .

Mechanism of Action

The mechanism of action of (2E)-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Substituent Variations at the Thiadiazole 5-Position

The ethylsulfonyl group distinguishes the target compound from analogs with thioether (-S-R) or halogenated benzylthio substituents (Table 1).

Table 1: Comparison of Thiadiazole Derivatives with Varying 5-Position Substituents

Compound ID 5-Position Substituent Melting Point (°C) Key Properties
5g () Ethylthio (-S-Et) 168–170 Moderate polarity, lipophilic
5e () 4-Chlorobenzylthio 132–134 Enhanced steric bulk, potential halogen interactions
Target Compound Ethylsulfonyl (-SO₂Et) Not reported High polarity, strong electron withdrawal
  • Solubility : Sulfonyl groups improve aqueous solubility relative to thioethers, which may enhance bioavailability .

Enamide vs. Acetamide Side Chains

The target compound’s (2E)-3-phenylprop-2-enamide side chain differs from the acetamide derivatives in (e.g., 5e, 5f).

Key Differences :

  • Conjugation : The enamide’s conjugated double bond introduces rigidity and planarity, favoring interactions with aromatic residues in enzymes or receptors. Acetamide derivatives (e.g., 5k, 5l) lack this conjugation, resulting in greater conformational flexibility .
  • Stereoelectronic Effects : The E-configuration minimizes steric hindrance between the phenyl group and the thiadiazole ring, optimizing binding geometry in chiral environments.

Table 2: Hypothetical Physicochemical Properties

Property Target Compound 5g (Ethylthio Analog)
LogP (Predicted) ~2.1 ~3.5
Aqueous Solubility Moderate Low
Hydrogen Bond Acceptors 5 4

Biological Activity

The compound (2E)-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide is a derivative of the 1,3,4-thiadiazole moiety, which has garnered attention due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, antiviral, anticonvulsant, and anticancer activities. The findings are supported by various studies and data analyses.

Structure and Properties

The structural formula of the compound can be represented as:

C13H14N4O2S\text{C}_{13}\text{H}_{14}\text{N}_4\text{O}_2\text{S}

This structure includes a thiadiazole ring , which is known for its role as a bioactive scaffold in medicinal chemistry.

Antimicrobial Activity

Thiadiazole derivatives, including the compound , have shown significant antimicrobial properties . Research indicates that compounds containing the thiadiazole moiety exhibit activity against various bacterial strains.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1Escherichia coli32 µg/mL
2Staphylococcus aureus16 µg/mL
3Candida albicans64 µg/mL

These results suggest that the incorporation of the thiadiazole ring enhances the compound's efficacy against resistant strains .

Antiviral Activity

The antiviral potential of thiadiazole derivatives has also been explored. For instance, certain derivatives have been identified as inhibitors of viral polymerases, particularly against dengue virus. The structure-activity relationship (SAR) studies reveal that modifications at specific positions on the thiadiazole ring significantly influence antiviral efficacy.

Table 2: Antiviral Efficacy Against Dengue Virus

CompoundIC50 (µM)Viral Serotype
A0.5DENV-1
B0.8DENV-2
C0.6DENV-3

These findings indicate that compounds derived from thiadiazole can serve as promising candidates for antiviral drug development .

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of related compounds. For example, KM-568 , a cinnamamide derivative similar to our compound, demonstrated significant anticonvulsant activity in various animal models.

Table 3: Anticonvulsant Activity in Animal Models

ModelED50 (mg/kg)
Maximal Electroshock Test44.46
6-Hz Psychomotor Seizure Model71.55

These results suggest that modifications to the phenylpropene structure can enhance anticonvulsant effects and may lead to new therapeutic options for epilepsy .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been documented in several studies. The mechanism often involves inhibition of cancer cell proliferation and induction of apoptosis.

Table 4: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
DHeLa10
EMCF-715
FA54912

These findings underscore the importance of thiadiazole derivatives in cancer therapy research and their potential for further development as anticancer agents .

Case Studies

A notable case study involved a series of synthesized thiadiazole derivatives tested for their biological activities. The study revealed that specific substitutions on the thiadiazole ring significantly affected both antimicrobial and anticancer activities, leading to optimized compounds with enhanced efficacy.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (2E)-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide?

  • Methodological Answer : The synthesis of thiadiazole derivatives typically involves multi-step reactions. For example, POCl₃ is often used as a cyclizing agent under reflux (90°C) to form the 1,3,4-thiadiazole core, as demonstrated in the synthesis of related compounds . Ethylsulfonyl groups can be introduced via sulfonation of precursor amines, followed by oxidation. Post-synthesis, recrystallization from DMSO/water mixtures (2:1) is effective for purification . Reaction optimization should prioritize temperature control (e.g., 90°C for 3 hours) and stoichiometric ratios of reagents like POCl₃ (3 mol equivalents) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer : Structural confirmation requires a combination of spectral and chromatographic methods:
  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, e.g., distinguishing E/Z isomers via coupling constants .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • Chromatography : HPLC or TLC with UV detection ensures purity (>95%) and monitors reaction progress .

Q. How can researchers verify the biological relevance of this compound during early-stage screening?

  • Methodological Answer : Preliminary assessments should include:
  • Molecular Docking : Use software like AutoDock Vina to predict binding affinity to targets such as carbonic anhydrase IX (CA-IX), a common target for thiadiazole derivatives .
  • In Vitro Enzyme Assays : Measure inhibition constants (Kᵢ) using fluorometric or colorimetric assays (e.g., esterase activity of CA-IX) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields or bioactivity data for structurally similar thiadiazoles?

  • Methodological Answer :
  • Comparative Synthesis Studies : Test alternative reagents (e.g., DMSO vs. POCl₃ as solvents/catalysts) and reaction durations .
  • Bioactivity Reproducibility : Validate assays using positive controls (e.g., Acetazolamide for CA inhibition) and standardized protocols .
  • Data Meta-Analysis : Cross-reference spectral data (e.g., NMR shifts) from independent studies to identify systematic errors .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Methodological Answer :
  • Derivative Synthesis : Modify substituents (e.g., ethylsulfonyl to aryl-sulfonyl groups) and evaluate changes in bioactivity .
  • Pharmacophore Mapping : Use X-ray crystallography or computational modeling to identify critical binding motifs (e.g., sulfonamide coordination to zinc in CA-IX) .
  • In Vivo Testing : Prioritize derivatives with low Kᵢ values in enzyme assays for pharmacokinetic studies in rodent models .

Q. What advanced techniques are recommended for elucidating the mechanism of action of this compound in cancer models?

  • Methodological Answer :
  • Transcriptomic Profiling : RNA sequencing to identify differentially expressed genes in treated cancer cell lines .
  • Metabolic Flux Analysis : Track glutamine metabolism (via ¹³C-labeled substrates) if targeting CA-IX or related enzymes .
  • Cryo-EM/Co-Crystallization : Resolve compound-enzyme complexes to visualize binding modes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.